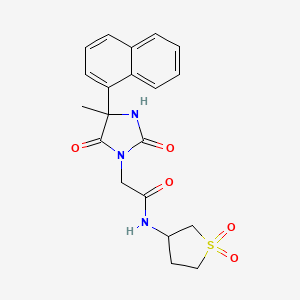
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(4-methyl-4-(naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- WAY-642555: (CAS#: 956780-46-4) is a chemical compound with the following properties:
- Molecular formula:
C20H21N3O5S
- Molecular weight: 415.46 g/mol
- Storage conditions: -80°C storage .
- Its primary use is as an inhibitor of Mcl-1 , a protein involved in regulating cell survival and apoptosis. By altering the lifespan of eukaryotic organisms, WAY-642555 has garnered interest in scientific research .
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for WAY-642555 are not readily available in the provided sources. Further research would be needed to uncover these details.
Chemical Reactions Analysis
- The types of reactions WAY-642555 undergoes are not explicitly mentioned. given its structure, it likely participates in various organic transformations such as oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions would depend on the specific synthetic pathway, which requires further investigation.
- Major products resulting from these reactions would also vary based on the reaction conditions.
Scientific Research Applications
- WAY-642555 has potential applications in several fields:
Chemistry: As a tool compound for studying protein interactions and apoptosis pathways.
Biology: Investigating the role of Mcl-1 inhibition in cellular processes.
Medicine: Exploring its therapeutic potential, especially in cancer treatment.
Industry: If scaled up, it could find applications in drug development or related fields.
Mechanism of Action
- The precise mechanism by which WAY-642555 exerts its effects involves targeting Mcl-1. Mcl-1 is an anti-apoptotic protein that plays a crucial role in cell survival. Inhibition of Mcl-1 may promote apoptosis (programmed cell death) in cancer cells or other contexts.
Comparison with Similar Compounds
- Unfortunately, the sources do not provide direct comparisons with similar compounds. further research could identify related molecules and highlight WAY-642555’s unique features.
Properties
Molecular Formula |
C20H21N3O5S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(4-methyl-4-naphthalen-1-yl-2,5-dioxoimidazolidin-1-yl)acetamide |
InChI |
InChI=1S/C20H21N3O5S/c1-20(16-8-4-6-13-5-2-3-7-15(13)16)18(25)23(19(26)22-20)11-17(24)21-14-9-10-29(27,28)12-14/h2-8,14H,9-12H2,1H3,(H,21,24)(H,22,26) |
InChI Key |
NEHWDTNRYXZTKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)NC2CCS(=O)(=O)C2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















